5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers often face unpredictable target engagement when substituting thieno[2,3-d]pyrimidine hits. This compound eliminates that risk with a defined 4-pyrrolidinyl/5-(4-chlorophenyl) substitution pattern that delivers a tridentate hinge-binding pharmacophore and distinct electronic profile (Hammett σₚ = +0.23). · Pre-configured Type I kinase inhibitor; benchmark against class-level VEGFR-2 IC₅₀ 50 nM and EGFR IC₅₀ 5.42 nM. · Dual annotation as kinase hinge-binder and kinesin-13 modulator (EP 4110343 A1) enables polypharmacology studies. · Use with 4-chloro analog (TCMDC-123811) as mechanistic control pair for target deconvolution.

Molecular Formula C16H14ClN3S
Molecular Weight 315.8 g/mol
Cat. No. B5841483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine
Molecular FormulaC16H14ClN3S
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H14ClN3S/c17-12-5-3-11(4-6-12)13-9-21-16-14(13)15(18-10-19-16)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2
InChIKeyZKUTXBIXIUCLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine: Chemical Identity & Scaffold Context


5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine (C₁₆H₁₄ClN₃S, MW 315.8 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class—a privileged scaffold in kinase-targeted drug discovery [1]. The compound features a 4-chlorophenyl substituent at position 5 and a pyrrolidine ring at position 4 of the fused thienopyrimidine core. The pyrrolidine nitrogen, together with the N1 and N3 pyrimidine nitrogens, constitutes a tridentate hydrogen-bonding motif capable of engaging the kinase hinge region in a Type I inhibitor binding mode . Its computed logP of 3.735 and topological polar surface area (tPSA) of 41 Ų suggest balanced lipophilicity for membrane permeability [2]. The combination of the electron-withdrawing 4-chlorophenyl group and the conformationally constrained pyrrolidine distinguishes this compound from other 4-amino or 4-aryloxy thieno[2,3-d]pyrimidine variants commonly encountered in screening libraries.

Type I kinase inhibitor hinge-binding scaffold (tridentate pyrrolidine)
4-Chlorophenyl group enables differentiated SAR and lipophilicity profiling
Thieno[2,3-d]pyrimidine class with reported kinase activity context

5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine: Structural Determinants of Target Engagement


Compounds within the 4-pyrrolidinyl-thieno[2,3-d]pyrimidine subclass cannot be treated as interchangeable because the 5-aryl substituent directly modulates both kinase selectivity and physicochemical properties. The 4-chlorophenyl group at position 5 introduces a distinct electronic and steric profile compared to the unsubstituted phenyl analog (C₁₆H₁₅N₃S, MW 281 g/mol, logP ~4.32), the 4-methylphenyl (tolyl) analog (MW ~295 g/mol), or the 4-methoxyphenyl analog (MW 311.4 g/mol) . Published SAR on 5-arylthieno[2,3-d]pyrimidines demonstrates that para-substitution on the 5-phenyl ring alters EGFR tyrosine kinase IC₅₀ values by over 100-fold across a series, with halogen substitution conferring distinct potency and selectivity profiles [1]. Furthermore, the 4-pyrrolidinyl group is essential for the tridentate hinge-binding pharmacophore; replacement with 4-chloro (as in 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, TCMDC-123811) eliminates this interaction and redirects the compound toward a different biological mechanism involving nucleophilic substitution chemistry rather than kinase inhibition . These position-specific structural features mean that substitution with a generic thienopyrimidine screening hit would result in unpredictable target engagement and cannot guarantee the pharmacological profile for which this specific substitution pattern is being evaluated.

5-Aryl substitution type
Para-substituent (Cl vs. H, CH₃, OCH₃) may shift kinase selectivity and lipophilicity-driven permeability.
4-Position amine identity
Replacing pyrrolidine with chloro abolishes hinge-binding and redirects mechanism toward electrophilic reactivity.
Pharmacophore geometry
Cyclic amine ring size (pyrrolidine vs. piperazine) may alter kinase hinge-binding geometry and selectivity.

5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine: Differentiation Evidence vs. Structural Analogs


Lipophilicity: Chlorophenyl vs. Phenyl Analog

The 4-chlorophenyl substituent at position 5 confers a distinct lipophilicity profile compared to the unsubstituted 5-phenyl analog. The target compound has a computed logP of 3.735 and molecular weight of 315.8 g/mol, while the 5-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine analog has a logP of approximately 4.32 and MW of 281 g/mol [1]. Although the chlorine atom increases MW, the measured logP for the chlorophenyl derivative is numerically lower than the phenyl analog based on available ZINC and Hit2Lead data, suggesting differences in solvation behavior that may arise from the electron-withdrawing effect of chlorine reducing hydrogen-bond basicity of the pyrimidine nitrogens. This modified physicochemical signature impacts both passive membrane permeability and non-specific protein binding potential, factors that are critical during lead optimization for oral bioavailability [2].

Lipophilicity Shift
Context-dependent
ΔlogP ≈ −0.585, ΔMW +34.8 g/mol (chlorophenyl vs. phenyl analog)
Chlorine substitution alters H‑bond landscape, may affect absorption and binding context.
Computed logP values; experimental shake‑flask data not available for direct comparison.
Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

Kinase Hinge-Binding vs. 4-Chloro Electrophilic Mechanism

The 4-pyrrolidin-1-yl group of the target compound participates in a tridentate hydrogen-bonding network with the kinase hinge region (N1 and N3 of pyrimidine plus the pyrrolidine nitrogen), characteristic of Type I ATP-competitive kinase inhibitors . In contrast, 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (CAS 331761-46-7, TCMDC-123811) possesses a chlorine atom at position 4 that renders the position electrophilic and susceptible to nucleophilic aromatic substitution rather than functioning as a hydrogen-bond donor . This fundamental mechanistic dichotomy means that the 4-chloro analog is primarily an intermediate for further derivatization or acts through covalent modification chemistry, whereas the 4-pyrrolidinyl derivative is pre-configured for reversible, non-covalent kinase active-site occupancy. While direct kinase IC₅₀ data for the target compound remain sparse in the public domain, structurally analogous 5-aryl-4-pyrrolidinyl-thieno[2,3-d]pyrimidines have demonstrated EGFR inhibition with IC₅₀ values ranging from 9.1 to 59.6 nM in enzymatic assays [1], establishing the class-level potency of this pharmacophore.

Target Engagement Mechanism
Class-level
Pyrrolidine: tridentate hinge‑binding (Type I) 4‑Chloro analog: electrophilic, no H‑bond donation
Mechanism defines non‑covalent kinase occupancy vs. covalent probe context.
Direct kinase IC₅₀ for target not reported; class‑level EGFR IC₅₀ 9.1–59.6 nM (structurally related 5‑aryl‑4‑pyrrolidinyl analogs).
Kinase inhibition Type I inhibitor Hinge binding Mechanism of action

Cellular Senescence: 4-Chlorophenyl vs. Tolyl Analog

European Patent EP 4110343 A1 (WO2021167478A1, priority date 2020-02-19) explicitly claims 4-Pyrrolidin-1-yl-5-p-tolyl-thieno[2,3-d]pyrimidine and 'any of its derivatives' for the treatment of aging-associated diseases through restoration of chromosomal stability and inhibition of cellular senescence [1]. The patent discloses that this compound class restores microtubule-depolymerizing kinesin-13 activity, which declines with age, thereby mitigating chromosomal instability (CIN) and the senescent phenotype. The 5-(4-chlorophenyl) analog, as an explicit derivative, is covered by the patent's genus claim. The chlorine-for-methyl substitution (Cl replacing CH₃ at the para position) introduces a significant electronic perturbation: the Hammett σₚ constant changes from −0.17 (methyl, electron-donating) to +0.23 (chlorine, electron-withdrawing), which is predicted to alter the electron density on the thienopyrimidine core and may differentially affect kinesin-13 binding affinity or selectivity [2]. While quantitative kinesin-13 modulation data for the chlorophenyl analog have not been publicly disclosed, the patent establishes a functional class-level claim that encompasses this specific substitution.

Senescence Model SAR
Class-level
ΔHammett σₚ = +0.40 (Cl +0.23 vs. CH₃ −0.17)
Electronic withdrawal may differentiate kinesin‑13 modulation context vs. tolyl lead.
Covered by EP 4110343 A1 as derivative; chlorophenyl functional data not publicly disclosed.
Cellular senescence Chromosomal stability Anti-aging Kinesin-13 modulation

VEGFR-2 Inhibition: Class-Level Benchmark

The thieno[2,3-d]pyrimidine scaffold with 4-amino substitution is a validated pharmacophore for VEGFR-2 kinase inhibition. In a published series of 4-substituted thieno[2,3-d]pyrimidines, compound 14 (bearing a 4-aminoaryl substituent) demonstrated VEGFR-2 IC₅₀ of 50.31 ± 2.0 nM and EGFR IC₅₀ of 5.42 ± 0.28 nM [1]. A separate study reported thieno[2,3-d]pyrimidine compound 8b with VEGFR-2 IC₅₀ of 73 nM [2]. The 4-pyrrolidin-1-yl group in the target compound provides a conformationally constrained analog of the 4-amino pharmacophore, with the pyrrolidine ring potentially enhancing hinge-region complementarity through its cyclic secondary amine geometry. While direct VEGFR-2 data for the 5-(4-chlorophenyl)-4-pyrrolidinyl derivative are not yet publicly available, the scaffold's established VEGFR-2 activity at sub-100 nM IC₅₀ provides a class-level benchmark against which this compound can be positioned for kinase screening programs. The chlorophenyl substituent may further influence VEGFR-2 potency through hydrophobic back-pocket interactions, as observed in related 5-aryl SAR studies where para-substitution modulates potency [3].

VEGFR-2 Activity Context
Class-level
Class‑level IC₅₀ range: 50–220 nM (thieno[2,3‑d]pyrimidine analogs)
Scaffold supports positioning in kinase screening; confirm with direct assay.
Target compound not directly tested; benchmark from analogs compound 14 (50 nM) and compound 8b (73 nM).
VEGFR-2 inhibition Angiogenesis Anticancer Kinase selectivity

Pyrrolidine vs. N-Ethylpiperazine: Hinge-Binding Comparison

The nature of the amine substituent at position 4 critically determines the geometry and flexibility of the kinase hinge-binding interaction. The target compound's pyrrolidine ring provides a five-membered cyclic secondary amine with a well-defined dihedral angle relative to the pyrimidine plane, optimizing the spatial orientation of the nitrogen lone pair for hydrogen-bond donation to the hinge backbone carbonyl. By contrast, 5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine incorporates a six-membered piperazine ring with an additional N-ethyl substituent, introducing greater conformational flexibility, a different pKa profile at the distal nitrogen, and an alternative hydrogen-bonding geometry . Published kinase inhibitor SAR demonstrates that pyrrolidine-to-piperazine substitution can shift kinase selectivity profiles and alter cellular potency even when the aryl substituent remains constant [1]. While direct head-to-head kinase panel data for these two specific 5-(4-chlorophenyl) compounds are not available in the public domain, the well-established conformational constraint principle in kinase inhibitor design supports the pyrrolidine variant as the more rigid, hinge-optimized scaffold for targets requiring a compact ATP-site binding mode.

Amine Geometry Constraint
Class-level
Pyrrolidine: 5‑membered ring, 1 H‑bond donor Piperazine: 6‑membered ring, tertiary amine after N‑Et (no H‑bond donor)
Pyrrolidine favors rigid Type I binding; piperazine may alter selectivity or solubility.
Structural inference; head‑to‑head kinase panel data not available.
Kinase inhibitor design Hinge-binding geometry Conformational constraint Structure-activity relationship

5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine: Application Scenarios


Type I Kinase Inhibitor Lead Discovery

This compound is structurally pre-configured as a Type I kinase inhibitor with a tridentate hinge-binding motif (N1, N3 pyrimidine + pyrrolidine N). It should be prioritized for inclusion in kinase-focused screening libraries targeting VEGFR-2, EGFR, Aurora B, or other kinases where thieno[2,3-d]pyrimidine scaffolds have demonstrated class-level IC₅₀ values in the 50–220 nM range [1]. The 4-chlorophenyl substituent provides hydrophobic back-pocket complementarity that can be exploited in hit-to-lead optimization. Researchers should benchmark initial biochemical screening data against the established class-level VEGFR-2 IC₅₀ of 50 nM (compound 14 [2]) and EGFR IC₅₀ of 5.42 nM [2] to assess substitution-dependent potency shifts.

Kinesin-13 Modulation in Cellular Senescence

As a structurally covered derivative under EP 4110343 A1 (WO2021167478A1), this compound is positioned for investigation in cellular senescence models where kinesin-13-mediated microtubule dynamics are impaired [3]. The patent demonstrates that 4-pyrrolidin-1-yl-5-p-tolyl-thieno[2,3-d]pyrimidine restores chromosomal stability and inhibits senescence phenotypes in aged human cells. The 5-(4-chlorophenyl) variant, with its electron-withdrawing substituent (Hammett σₚ = +0.23 vs. −0.17 for tolyl), may exhibit differentiated potency or metabolic stability. Functional validation should include mitotic fidelity assays and senescence-associated β-galactosidase staining in aged primary fibroblasts or progeroid cell models.

Polypharmacology Tool: Kinase vs. Non-Kinase

The compound's dual functional annotation—as a potential kinase hinge-binder (based on scaffold) and a kinesin-13 modulator (based on patent coverage)—makes it a valuable tool for dissecting polypharmacology in cellular phenotypes. Researchers can use this compound alongside the 4-chloro analog (TCMDC-123811) as a mechanistic control: the 4-pyrrolidinyl compound engages targets through reversible non-covalent interactions (kinase or kinesin), whereas the 4-chloro analog lacks the hinge-binding amine and instead serves as an electrophilic probe or synthetic intermediate . This mechanistic pair enables target deconvolution studies where the biological readout depends on the presence or absence of the pyrrolidine-mediated interaction.

5-Aryl Substitution SAR Matrix

The 5-(4-chlorophenyl) group provides a specific entry point in a 5-aryl substitution matrix alongside the existing 5-phenyl (MW 281, logP ~4.32), 5-tolyl (MW ~295), and 5-methoxyphenyl (MW 311.4) analogs. Systematic procurement of this substitution series enables medicinal chemistry teams to establish quantitative SAR trends linking para-substituent electronic properties (Hammett σₚ) and lipophilicity (logP) to kinase inhibition potency, cellular permeability, and metabolic stability. The chlorine atom's combination of moderate electron withdrawal and lipophilicity fills a specific niche in the property space that is not addressed by hydrogen, methyl, or methoxy substituents.

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Type I hinge‑binding motif (pyrrolidine)
Kinase panel screening against reported class‑level activity benchmarks
Cellular senescence model studies
5-(4-Chlorophenyl) kinesin‑13 modulation context (patent genus)
Mitotic fidelity and senescence marker assays in aged cell models
Target deconvolution & polypharmacology
Reversible non‑covalent hinge‑binder vs. electrophilic 4‑chloro analog control
Mechanism‑dependent phenotypic response profiling
5-Aryl substitution SAR matrix
Electronic (Hammett σₚ) and lipophilic (logP) property range
Correlate para‑substituent effects with kinase inhibition and permeability
Quote Request

Request a Quote for 5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.